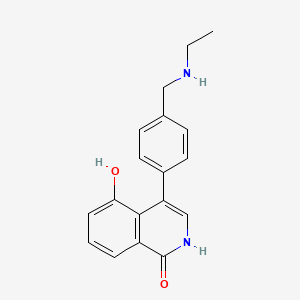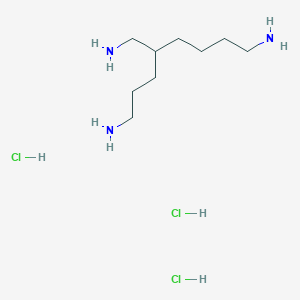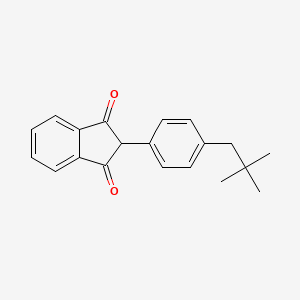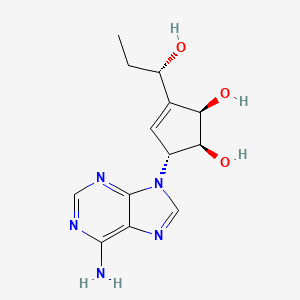
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a trimethylsilyl group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide typically involves the condensation of 4-methyl-2-(trimethylsilyl)aniline with benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Various substituted benzamides depending on the nucleophile used
Applications De Recherche Scientifique
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amide group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A methyl-substituted derivative of benzamide.
N-Phenylbenzamide: A phenyl-substituted derivative of benzamide.
Uniqueness
N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other benzamide derivatives. This modification can enhance its stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87995-76-4 |
|---|---|
Formule moléculaire |
C17H21NOSi |
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
N-(4-methyl-2-trimethylsilylphenyl)benzamide |
InChI |
InChI=1S/C17H21NOSi/c1-13-10-11-15(16(12-13)20(2,3)4)18-17(19)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,18,19) |
Clé InChI |
PIMXQXYDNXRSOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B11838907.png)
![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)

![5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline](/img/structure/B11838937.png)




![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)

![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
![tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)

